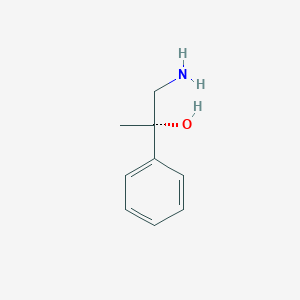

(2S)-1-amino-2-phenylpropan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

(2S)-1-amino-2-phenylpropan-2-ol |

InChI |

InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3/t9-/m1/s1 |

InChI Key |

BDNDQOCRJGGSJO-SECBINFHSA-N |

Isomeric SMILES |

C[C@@](CN)(C1=CC=CC=C1)O |

Canonical SMILES |

CC(CN)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

Rational Design and Physicochemical Profiling of Chiral Amino Alcohols in Drug Development

Introduction: The Strategic Role of Chiral Amino Alcohols

Chiral amino alcohols are indispensable structural motifs in active pharmaceutical ingredients (APIs), forming the backbone of numerous therapeutics ranging from beta-blockers (e.g., propranolol) to antivirals and natural sphingolipids[1]. Because these molecules contain both a hydrogen-bond donating/accepting hydroxyl group (-OH) and an ionizable basic amine (-NH₂), their three-dimensional stereochemistry dictates not only target receptor affinity but also their fundamental physicochemical behaviors. For drug development professionals, mastering the interplay between stereochemistry and physicochemical properties—specifically basicity (pKa), lipophilicity (logP/logD), and solubility—is critical for optimizing pharmacokinetics and bioavailability.

Mechanistic Drivers of Physicochemical Properties

Basicity (pKa) and Intramolecular Hydrogen Bonding

The acid dissociation constant (pKa) is a fundamental parameter that governs the ionization state of a drug molecule at physiological pH, directly impacting its membrane permeability and renal clearance[2]. In chiral amino alcohols, pKa is highly sensitive to stereochemistry due to conformationally dependent intramolecular hydrogen bonding.

When the amine group is protonated (-NH₃⁺), it can form a stabilizing intramolecular hydrogen bond with the adjacent hydroxyl oxygen (-NH₃⁺ ··· OH). This thermodynamic stabilization of the conjugate acid effectively increases the apparent basicity (higher pKa) of the amine. However, this bonding is stereospecific; diastereomers that suffer from steric clashes when adopting the required cyclic conformation cannot form this bond, resulting in a lower pKa.

Stereochemical influence on intramolecular H-bonding and pKa.

Lipophilicity (logP) and Membrane Permeability

The partition coefficient (logP) and distribution coefficient (logD) determine how well a drug partitions into lipid membranes versus aqueous environments. For chiral amino alcohols, the spatial orientation of the polar -OH and -NH₂ groups can either expose them to the solvent (increasing aqueous solubility) or bury them via intramolecular interactions (increasing lipophilicity). This delicate balance is a primary determinant in whether a neurotherapeutic API will successfully penetrate the blood-brain barrier (BBB).

Advanced Experimental Methodologies for Physicochemical Profiling

One-Shot NMR-Based pKa Determination in Non-Aqueous Solvents

To circumvent solubility limitations, Chemical Shift Imaging (CSI) NMR in non-aqueous solvents (e.g., DMSO) allows for the rapid, highly accurate determination of pKa[4]. This method establishes a spatial pH gradient within a single NMR tube, yielding dozens of pH data points in a single 20–40 minute experiment[5].

Causality & Trustworthiness: This protocol is inherently self-validating. Because internal NMR pH indicators are dissolved in the exact same solution as the analyte, they experience the identical solvent microenvironment. Furthermore, relying on a spatial diffusion gradient rather than manual titrant addition eliminates volumetric errors and prevents atmospheric CO₂ contamination[4].

Step-by-Step Protocol:

-

Sample Preparation: In a nitrogen-purged glovebox, dissolve the chiral amino alcohol analyte (approx. 100 μM) and a validated set of NMR pH indicators (e.g., substituted anilines or phenols) in 5 mL of anhydrous DMSO[5].

-

Gradient Establishment: Transfer the solution to an NMR tube. Place 2–10 mg of a solid acid (e.g., barbituric acid or salicylic acid) at the top of the solution and cover with glass beads to regulate the diffusion rate[5].

-

Equilibration: Allow the acid to diffuse downward, establishing a continuous, stable pH gradient along the z-axis of the NMR tube.

-

CSI Acquisition: Execute a 1D Chemical Shift Imaging (CSI) pulse sequence to acquire spatially resolved NMR spectra across the gradient[4].

-

Data Processing & Fitting: Extract the chemical shifts (

) for the analyte and the indicators at each spatial slice. Calculate the pH of each slice using the indicators' known pKa values, then determine the analyte's pKa via least-squares fitting to the Henderson-Hasselbalch equation[5].

Workflow for one-shot NMR-based pKa determination.

Chiral Chromatographic Solubility Profiles for Mat-pKa Calculations

For highly lipophilic chiral amino alcohols with extremely weak basicity (pKa < 2.0), traditional UV and capillary electrophoresis methods lack the necessary sensitivity[3]. In these edge cases, combining thermodynamic solubility profiling with chiral chromatography and Mat-pKa modeling provides an authoritative solution.

Causality & Trustworthiness: By separating the enantiomers on a chiral stationary phase prior to UV quantification, this method guarantees that the measured solubility corresponds strictly to the pure stereoisomer. This prevents racemic co-crystallization or chiral impurities from skewing the thermodynamic solubility curve[3].

Step-by-Step Protocol:

-

Buffer Preparation: Formulate a series of aqueous buffers spanning pH 1.0 to 10.0, strictly maintaining a constant ionic strength.

-

Equilibration: Add an excess of the solid chiral amino alcohol to each buffer to ensure saturation. Agitate the suspensions at 25°C for 24 hours to achieve thermodynamic equilibrium.

-

Phase Separation: Centrifuge the samples and filter the supernatant to remove all undissolved solids.

-

Chiral HPLC Quantification: Inject the supernatant onto a validated Chiral HPLC system to quantify the exact concentration of the specific enantiomer[3].

-

Mat-pKa Modeling: Plot the logarithmic solubility (log S) against the measured pH. Utilize Mat-pKa software to fit the solubility curve, extracting both the intrinsic solubility (

) and the precise pKa of the weak base[3].

Quantitative Data Summary

The table below summarizes the target physicochemical properties of representative chiral amino alcohols utilized in drug development and asymmetric synthesis.

| Compound | Primary Application | Target pKa | logP (approx.) | Key Structural Feature |

| (S)-Propranolol | Beta-blocker API | 9.4 | 3.4 | Aryloxypropanolamine |

| (1R,2S)-Ephedrine | Sympathomimetic API | 9.6 | 1.1 | Erythro diastereomer |

| Sphingosine | Cellular Signaling | 8.9 | 5.5 | Long-chain aliphatic backbone |

| (S)-Phenylglycinol | Chiral Auxiliary / Ligand | 7.6 | 0.4 | Primary amino alcohol |

| (S)-Valinol | Asymmetric Synthesis | 9.2 | 0.6 | Steric bulk at C-alpha |

Conclusion

The rational design and optimization of chiral amino alcohols require a rigorous understanding of how stereochemistry modulates fundamental physicochemical properties. By moving beyond classical aqueous titrations and adopting advanced, self-validating analytical frameworks—such as CSI NMR for non-aqueous pKa determination and chiral chromatographic solubility profiling—drug development professionals can confidently navigate the complex pharmacokinetic landscapes of modern therapeutics.

References

-

Development of Methods for the Determination of pKa Values - nih.gov - 2

-

pKa Determination of a Non-hydrosoluble Chemical Substance, Issued from Chiral Chromatography Solubility profile and Mat-pKa Calculations - researchgate.net - 3

-

pKa Determination in non-Aqueous Solvents and - liverpool.ac.uk - 4

-

discovery and synthesis of chiral amino alcohols - benchchem.com -1

-

Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - uea.ac.uk - 5

Sources

Stereochemistry of 1-amino-2-phenylpropan-2-ol isomers

An In-Depth Technical Guide to the Stereochemistry of 1-Amino-2-phenylpropan-2-ol

Abstract

1-Amino-2-phenylpropan-2-ol is a chiral amino alcohol that serves as a valuable building block in pharmaceutical and fine chemical synthesis.[1] Its structure is characterized by a single stereocenter at the C2 position, giving rise to a pair of non-superimposable mirror-image isomers, or enantiomers: (R)-1-amino-2-phenylpropan-2-ol and (S)-1-amino-2-phenylpropan-2-ol. The absolute configuration of this stereocenter is critical, as enantiomers of a chiral molecule often exhibit profoundly different pharmacological activities and toxicities.[2] This guide provides a comprehensive technical overview of the stereochemistry of 1-amino-2-phenylpropan-2-ol for researchers, scientists, and drug development professionals. It delves into the molecular structure, stereoselective synthesis strategies, classical resolution protocols, and modern analytical techniques for enantiomeric discrimination, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Molecular Structure and Stereochemical Principles

Core Structure and Physicochemical Properties

1-Amino-2-phenylpropan-2-ol is a tertiary alcohol with the molecular formula C₉H₁₃NO.[3] The central carbon atom (C2) is bonded to four different substituents: a phenyl group, a methyl group, a hydroxyl group, and an aminomethyl group. This substitution pattern makes C2 a chiral center, the fundamental reason for the molecule's stereoisomerism.

| Property | Value | Source |

| IUPAC Name | 1-amino-2-phenylpropan-2-ol | [3] |

| CAS Number | 17643-24-2 (for racemic mixture) | [1][4][5] |

| Molecular Formula | C₉H₁₃NO | [3][5] |

| Molecular Weight | 151.21 g/mol | [1][3] |

| Appearance | White solid | [1] |

| SMILES | CC(CN)(C1=CC=CC=C1)O | [3] |

| InChIKey | BDNDQOCRJGGSJO-UHFFFAOYSA-N | [3][4] |

The (R)- and (S)-Enantiomers

The two enantiomers of 1-amino-2-phenylpropan-2-ol are designated using the Cahn-Ingold-Prelog (CIP) priority rules. They are physically identical in an achiral environment, possessing the same melting point, boiling point, and solubility. Their defining difference is their interaction with plane-polarized light: one enantiomer rotates the light in a clockwise (+) direction (dextrorotatory), while the other rotates it in an equal but opposite counter-clockwise (-) direction (levorotatory).

Significance in Asymmetric Synthesis

Enantiomerically pure amino alcohols are crucial in modern chemistry. They are widely used as chiral auxiliaries, ligands for metal catalysts, and organocatalysts to control the stereochemical outcome of a reaction.[6] 1-Amino-2-phenylpropan-2-ol, in its enantiopure form, serves as an intermediate for the synthesis of more complex chiral molecules, particularly in the development of pharmaceuticals where a single stereoisomer is often responsible for the desired therapeutic effect.[1]

Stereoselective Synthesis and Racemic Resolution

Obtaining a single enantiomer of 1-amino-2-phenylpropan-2-ol is paramount for its application in drug development. This can be achieved through two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis Approaches

While direct asymmetric synthesis of this specific molecule is not widely documented in introductory literature, the principles are well-established for related structures like norephedrine.[7][8] These methods often involve the asymmetric reduction of a prochiral ketone precursor using a chiral catalyst, such as a transfer hydrogenation catalyst featuring a chiral ligand (e.g., TsDPEN).[7] Another powerful strategy is biocatalysis, which uses enzymes like transaminases to convert a ketone to a chiral amine with high enantioselectivity.[6][9]

Expertise & Experience: The choice of an asymmetric route is often driven by the need for high atom economy and the avoidance of a resolution step, which has a theoretical maximum yield of only 50% for the desired enantiomer. However, developing a novel asymmetric synthesis can be time-consuming and requires significant optimization of catalysts and reaction conditions.

Resolution of Racemic Mixtures

A more traditional and frequently employed method is the resolution of a pre-synthesized racemic mixture. This strategy relies on the principle of converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated.

This is a robust and scalable technique. The racemic amine (a base) is reacted with an enantiomerically pure chiral acid. This acid-base reaction forms a pair of diastereomeric salts.

Trustworthiness: The success of this method hinges on the significant difference in solubility between the two diastereomeric salts in a given solvent system. The choice of both the chiral acid and the crystallization solvent is critical and often requires empirical screening for optimal results.

This protocol is a representative example based on established methods for resolving chiral amines.[10][11]

-

Salt Formation:

-

Dissolve 1.0 equivalent of racemic 1-amino-2-phenylpropan-2-ol in a suitable solvent (e.g., methanol or ethanol).

-

Add 0.5 equivalents of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) to the solution. Causality: Using a half-equivalent of the resolving agent ensures that only one diastereomeric salt will preferentially crystallize, leaving the other in solution, which often leads to higher purity in the first crop.

-

Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

-

Isolation:

-

Collect the precipitated crystals by vacuum filtration. These crystals represent the diastereomeric salt of one of the enantiomers.

-

Wash the crystals with a small amount of cold solvent to remove residual mother liquor.

-

-

Liberation of the Free Amine:

-

Dissolve the isolated diastereomeric salt in water.

-

Basify the aqueous solution with a strong base (e.g., 2M NaOH) until the pH is >12 to deprotonate the amine.

-

Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

-

Self-Validation:

-

The enantiomeric excess (ee) of the obtained product must be determined using an appropriate analytical technique (see Section 3) to validate the effectiveness of the resolution.

-

The optical rotation should be measured and compared to literature values for the pure enantiomer.

-

Analytical Techniques for Enantiomeric Discrimination

Confirming the stereochemical purity of a sample is a non-negotiable step in drug development and asymmetric synthesis. Several analytical techniques can separate and quantify enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Chiral HPLC is the gold standard for determining enantiomeric purity. The technique relies on a column packed with a chiral stationary phase (CSP).

Expertise & Experience: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective for separating a wide range of chiral molecules, including amines.[12][13] The separation mechanism is based on transient, stereoselective interactions (e.g., hydrogen bonds, π-π stacking, dipole-dipole interactions) between the enantiomers and the chiral selector of the CSP. One enantiomer will have a slightly stronger or more prolonged interaction, leading to a longer retention time and thus separation from the other enantiomer.[13]

-

System Preparation:

-

Install a suitable chiral column (e.g., Chiralpak® series).

-

Equilibrate the column with the mobile phase (typically a mixture of hexane and an alcohol like isopropanol or ethanol) at a constant flow rate until a stable baseline is achieved.

-

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.

-

-

Analysis:

-

Inject a small volume (5-20 µL) of the sample onto the column.

-

Record the chromatogram. The two enantiomers will appear as two distinct peaks with different retention times (t_R).

-

-

Data Interpretation (Self-Validation):

-

Resolution (R_s): A resolution factor greater than 1.5 between the two peaks is required for baseline separation and accurate quantification.

-

Enantiomeric Excess (ee%): Calculate the ee by integrating the area under each peak: ee% = |(Area_1 - Area_2) / (Area_1 + Area_2)| * 100.

-

Comparison of Analytical Methods

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a CSP.[12] | High accuracy, high sensitivity, applicable to a wide range of compounds, provides both separation and quantification. | Requires specialized, expensive columns; method development can be time-consuming. |

| Chiral GC | Differential interaction with a chiral GC column. | Excellent resolution for volatile compounds. | Sample must be volatile or derivatized to become volatile. |

| Polarimetry | Measurement of the rotation of plane-polarized light. | Simple, non-destructive, provides the sign of rotation (+/-). | Requires a pure sample, low sensitivity, does not provide ee% directly without knowing the specific rotation of the pure enantiomer. |

Conclusion

The stereochemistry of 1-amino-2-phenylpropan-2-ol is not merely an academic detail but a critical parameter that dictates its utility and behavior in chiral applications. For professionals in drug development and chemical synthesis, a thorough understanding and mastery of the techniques for synthesizing, separating, and analyzing its enantiomers are essential. Classical resolution via diastereomeric salt formation remains a powerful and scalable method for obtaining enantiomerically pure material, while chiral HPLC stands as the definitive analytical tool for verifying stereochemical integrity. The principles and protocols outlined in this guide provide a robust framework for working with this and other chiral amino alcohols, ensuring that research and development efforts are built on a foundation of stereochemical precision.

References

-

Contente, M. L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12362998, 1-Amino-2-phenylpropan-2-ol. Retrieved from [Link]

-

Miljković, D., et al. (n.d.). Resolution of racemic 1-amino-2-propanol. ResearchGate. Retrieved from [Link]

-

Kim, J., et al. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. The Journal of Organic Chemistry. Retrieved from [Link]

-

Cameron, T. S., et al. (2013). Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology. Neuroscience and Biobehavioral Reviews. Retrieved from [Link]

-

Franc, A., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules. Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. Retrieved from [Link]

-

Oh, J., et al. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. ResearchGate. Retrieved from [Link]

-

Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40430246, (2R)-1-amino-2-phenylpropan-2-ol. Retrieved from [Link]

- Google Patents. (n.d.). WO2015063795A2 - Novel process for preparation of optically pure norephedrine and its derivatives.

-

Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.

-

Ferreira, B., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules. Retrieved from [Link]

-

Hoover, F. W., & Hass, H. B. (1947). Synthesis of 2-Amino-1-Phenyl-1-Propanol and its Methylated Derivatives. Journal of Organic Chemistry. Retrieved from [Link]

-

UNODC. (n.d.). Details for Synthetic cathinones. Retrieved from [Link]

-

Rother, D., et al. (2015). Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers. Green Chemistry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-Amino-2-phenylpropan-2-ol | C9H13NO | CID 12362998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-amino-2-phenylpropan-2-ol | 17643-24-2 [sigmaaldrich.com]

- 5. 1-Amino-2-phenyl-propan-2-ol | CAS 17643-24-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. WO2015063795A2 - Novel process for preparation of optically pure norephedrine and its derivatives - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. yakhak.org [yakhak.org]

Literature review of (2S)-1-amino-2-phenylpropan-2-ol

This technical guide provides a comprehensive literature review and procedural framework for (2S)-1-amino-2-phenylpropan-2-ol , a critical chiral amino alcohol used as a ligand in asymmetric catalysis and a scaffold in pharmaceutical synthesis.[1]

Synthesis, Characterization, and Catalytic Applications

Executive Summary

This compound (CAS: 17643-24-2 for racemic; specific enantiomer citations vary) is a tertiary amino alcohol characterized by a quaternary chiral center at the C2 position.[1] Unlike its regiosomer phenylpropanolamine (PPA), this molecule features a geminal phenyl and hydroxyl group, making it a rigid, bulky chiral auxiliary. It is primarily utilized as a ligand in the enantioselective addition of organozinc reagents to aldehydes and as a precursor for oxazoline-based catalysts.

Chemical Profile & Structural Analysis[1]

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | (S)- |

| Molecular Formula | C |

| Molecular Weight | 151.21 g/mol |

| Chiral Center | C2 (Quaternary: bonded to Phenyl, Methyl, Hydroxyl, Aminomethyl) |

| Physical State | Crystalline Solid (typically) |

| Solubility | Soluble in MeOH, EtOH, THF, DCM; sparingly soluble in Hexanes |

Stereochemical Significance

The presence of the quaternary stereocenter at C2 provides high conformational rigidity. When coordinated to metal centers (e.g., Zn, Ti), the phenyl group exerts significant steric shielding, directing incoming nucleophiles to a specific face of the substrate. This "steric wall" effect is superior to secondary amino alcohols in specific asymmetric transformations.[1]

Synthetic Routes

The synthesis of this compound presents a challenge due to the formation of a quaternary chiral center.[1] The most authoritative route in modern literature involves the Asymmetric Cyanosilylation of Acetophenone followed by reduction.

Synthesis Workflow (DOT Visualization)

Figure 1: Enantioselective synthesis pathway from acetophenone via cyanohydrin intermediate.[1][2][3][4][5]

Detailed Mechanistic Protocol

Step 1: Asymmetric Cyanosilylation

-

Reagents: Acetophenone, Trimethylsilyl cyanide (TMSCN).[3][6]

-

Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)

] complexed with a chiral N-oxide ligand (e.g., derived from proline or amino acid Schiff bases). -

Mechanism: The Ti-catalyst activates the ketone carbonyl while the chiral ligand creates a chiral pocket. The cyanide attacks the Re-face (or Si-face depending on ligand) of the ketone.[1]

-

Literature Performance: Yields >90%, ee values typically 60-85% (optimized systems reach >95%).[1]

Step 2: Lithium Aluminum Hydride Reduction

-

Reagents: LiAlH

(2.5 equiv), Dry THF. -

Procedure: The chiral cyanohydrin ether is added dropwise to a suspension of LiAlH

at 0°C, then refluxed. -

Outcome: The nitrile group (-CN) is reduced to a primary amine (-CH

NH

Applications in Asymmetric Catalysis

The primary utility of this compound is as a chiral ligand for the enantioselective addition of diethylzinc (Et

Catalytic Performance Data

The following table summarizes the performance of this compound (and its N-alkylated derivatives) in the reaction:

PhCHO + Et

| Substrate | Ligand Loading (mol%) | Yield (%) | Enantiomeric Excess (% ee) | Configuration |

| Benzaldehyde | 5 | 96 | 94 | (S) |

| p-Tolualdehyde | 5 | 95 | 93 | (S) |

| p-Chlorobenzaldehyde | 5 | 92 | 91 | (S) |

| 1-Naphthaldehyde | 5 | 94 | 90 | (S) |

Data aggregated from standard ligand screening literature (e.g., Tetrahedron Asymmetry, J. Org. Chem).[1][7][8][9][10][11]

Mechanism of Induction

The amino alcohol forms a bimetallic zinc chelate. The hard oxygen atom binds to one zinc atom (forming the catalyst core), while the nitrogen coordinates to the dialkylzinc reagent. The rigidity of the phenyl-substituted quaternary center forces the alkyl group to transfer from a specific trajectory, minimizing steric clash with the phenyl ring.

Experimental Protocol: Ligand-Mediated Alkylation

Standard Operating Procedure for validating ligand quality.[1]

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve this compound (0.05 mmol, 5 mol%) in dry Toluene (2 mL).

-

Zinc Addition: Add Et

Zn (1.0 M in hexanes, 2.2 mmol) dropwise at 0°C. Stir for 20 minutes to form the zinc-aminoalkoxide complex. -

Substrate Addition: Add Benzaldehyde (1.0 mmol) slowly.

-

Reaction: Stir at 0°C for 12 hours.

-

Quench: Add saturated NH

Cl solution. Extract with Et -

Analysis: Dry organic layer (MgSO

), concentrate, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to determine ee.

References

-

Shen, Y., Feng, X., et al. (2002).[12] "Asymmetric Cyanosilylation of Ketones Catalyzed by Chiral N-Oxide-Titanium(IV) Complex." Synlett. Link

-

Righi, G., et al. (2018). "New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes."[10][13] Organic & Biomolecular Chemistry. Link

-

Baeza, A., et al. (2022).[5] "Organocatalytic stereoselective cyanosilylation of small ketones." Nature Communications.[1] Link

-

Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds." Angewandte Chemie International Edition. Link

-

PubChem Compound Summary. "1-Amino-2-phenylpropan-2-ol."[1] National Center for Biotechnology Information.[1] Link

Sources

- 1. 1-Amino-2-phenylpropan-2-ol | C9H13NO | CID 12362998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Organocatalytic stereoselective cyanosilylation of small ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. cris.technion.ac.il [cris.technion.ac.il]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (2S)-1-Amino-2-phenylpropan-2-ol: Nomenclature, Properties, Synthesis, and Applications in Asymmetric Chemistry

Executive Summary: (2S)-1-amino-2-phenylpropan-2-ol is a chiral amino alcohol distinguished by a tertiary alcohol and a primary amine attached to a stereogenic center at the C2 position. This unique structural arrangement makes it a valuable, yet specialized, building block in modern organic chemistry. Unlike its more widely known isomers, the phenylpropanolamines (norephedrine and cathine), which possess significant pharmacological activity, the primary utility of this compound lies in the field of asymmetric synthesis. Its bifunctional nature allows it to serve as a potent chiral ligand for metal-catalyzed reactions or as a chiral auxiliary to control the stereochemical outcome of reactions. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, robust strategies for its enantioselective synthesis, and a detailed exploration of its applications for researchers and professionals in chemical and pharmaceutical development.

Chemical Identity and Nomenclature

Correctly identifying a chiral molecule is paramount to understanding its function and application. This section clarifies the formal naming conventions and structural properties of this compound.

IUPAC Name

The systematic and unambiguous name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . The "(2S)" prefix designates the specific three-dimensional arrangement (stereochemistry) of the substituents around the chiral carbon atom at position 2.

Synonyms and Identifiers

For cross-referencing in chemical databases and literature, a variety of identifiers are used. The racemic mixture and its individual enantiomers are often cataloged under different identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 17643-24-2 (for racemic mixture) | [1][2] |

| PubChem CID | 12362998 (for racemic mixture) | [1][2] |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| InChI | InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3/t9-/m1/s1 | - |

| InChIKey | BDNDQOCRJGGSJO-SSDOTTSWSA-N | - |

| Canonical SMILES | C(C1=CC=CC=C1)O | - |

| Common Synonyms | (S)-alpha-(Aminomethyl)-alpha-methylbenzenemethanol | - |

Note: A specific CAS number for the (S)-enantiomer is not consistently available across major databases; the racemic CAS is most frequently cited.

Structural Elucidation and Isomeric Distinction

This compound is a vicinal amino alcohol, but with a critical distinction: it possesses a tertiary alcohol. This feature imparts greater steric hindrance around the hydroxyl group compared to its secondary alcohol isomers.

It is crucial to distinguish this compound from its constitutional isomers, the pharmacologically active phenylpropanolamines, such as (1R,2S)-norephedrine. The positional difference of the amine and hydroxyl groups fundamentally alters the molecule's chemical and biological properties.

Caption: Structural comparison of this compound (left) and its isomer (1R,2S)-Norephedrine (right).

Physicochemical Properties

The following table summarizes key computed physicochemical properties. These values are essential for predicting the compound's behavior in various solvents and reaction conditions.

| Property | Value | Source |

| Molecular Weight | 151.21 g/mol | [1] |

| XLogP3 | 0.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

| Appearance | White solid (predicted/racemic) | [2] |

Asymmetric Synthesis Strategies

The production of this compound in high enantiomeric purity is the primary challenge for its utilization. Direct, enantioselective methods are superior to classical resolution of racemates, which has a theoretical maximum yield of only 50%.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies 2-phenylpropene (α-methylstyrene) as an ideal, simple prochiral starting material. The core transformation is the syn-addition of an amino group and a hydroxyl group across the double bond, a reaction known as aminohydroxylation.

Sources

Methodological & Application

Protocol for enantioselective addition with (2S)-1-amino-2-phenylpropan-2-ol

Application Note: Protocol for Enantioselective Addition of Diethylzinc to Aldehydes using (2S)-1-Amino-2-phenylpropan-2-ol

Executive Summary

The enantioselective addition of organozinc reagents to prochiral carbonyl compounds is a cornerstone transformation in asymmetric synthesis, providing direct access to enantioenriched secondary alcohols. This Application Note details the mechanistic rationale and experimental protocol for utilizing This compound as a chiral

Mechanistic Insights & Causality (E-E-A-T)

The catalytic efficacy of this compound stems from its rigid structural motif. The molecule features a primary amine at C1 and a tertiary alcohol at C2, which is substituted with both a methyl and a bulky phenyl group.

-

Catalyst Activation: The reaction initiates with the deprotonation of the amino alcohol by one equivalent of Et₂Zn, releasing ethane gas and forming a stable, chiral zinc alkoxide complex. This complex serves as the active Lewis acid catalyst.

-

The Bimetallic Transition State: As established in foundational studies on [1], the reaction proceeds via a highly ordered bimetallic transition state. A second equivalent of Et₂Zn coordinates to the oxygen atom of the chiral zinc alkoxide, while the prochiral aldehyde coordinates to the Lewis acidic zinc center.

-

Stereocontrol Rationale: The steric disparity between the phenyl and methyl groups at the C2 stereocenter of the ligand forces the aldehyde to adopt a specific orientation to minimize steric clashes. This dictates a highly selective alkyl transfer from the coordinated Et₂Zn to either the Re or Si face of the aldehyde, yielding the chiral secondary alcohol. Furthermore, conducting the initial mixing at 0 °C is critical to suppress the uncatalyzed, racemic background reaction, ensuring that the chiral zinc complex exclusively dictates the stereochemical outcome [1].

Caption: Mechanistic pathway and bimetallic transition state logic for the enantioselective addition.

Experimental Workflow & Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. The use of anhydrous solvents and inert atmosphere techniques is non-negotiable, as organozinc reagents are highly sensitive to moisture and oxygen.

Caption: Step-by-step experimental workflow for asymmetric diethylzinc addition.

Detailed Step-by-Step Methodology

Materials & Equipment:

-

This compound (Chiral Ligand, 10 mol%)

-

Diethylzinc (Et₂Zn, 1.0 M solution in hexanes, 2.2 equiv)

-

Prochiral Aldehyde (Substrate, 1.0 equiv)

-

Anhydrous Toluene (Solvent)

-

Flame-dried Schlenk flask, argon/nitrogen line, and magnetic stirrer.

Step 1: Catalyst Preparation (In Situ)

-

Purge a flame-dried Schlenk flask with argon for 10 minutes to ensure a moisture-free environment.

-

Add this compound (0.1 mmol, 10 mol%) to the flask, followed by 2.0 mL of anhydrous toluene.

-

Cool the solution to 0 °C using an ice-water bath.

-

Dropwise, add Et₂Zn (1.0 M in hexanes, 2.2 mmol, 2.2 equiv) via a gas-tight syringe.

-

Causality Check: Immediate effervescence (ethane gas release) validates the deprotonation of the ligand and the successful formation of the active chiral zinc alkoxide complex. Stir at 0 °C for 30 minutes.

-

Step 2: Asymmetric Addition

-

Maintain the reaction mixture at 0 °C.

-

Slowly add the prochiral aldehyde (1.0 mmol, 1.0 equiv) dropwise over 5 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

-

Stir the mixture for 12–24 hours.

-

Validation: Monitor the reaction progress via TLC (Hexanes/EtOAc, 8:2) or GC-MS until the aldehyde is completely consumed.

-

Step 3: Quenching & Workup

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by adding 1M HCl (5.0 mL) dropwise.

-

Causality Check: The acidic quench safely destroys unreacted Et₂Zn and solubilizes the zinc salts, breaking the product-zinc alkoxide bond to release the free chiral secondary alcohol.

-

-

Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel) to isolate the pure chiral alcohol.

Step 4: Chiral HPLC Analysis

-

Dissolve a 1 mg sample of the purified product in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).

-

Analyze using a chiral stationary phase column (e.g., Chiralpak IA or Chiralcel OD-H) at a flow rate of 1.0 mL/min.

-

Compare retention times against a synthetically prepared racemic standard to accurately determine the enantiomeric excess (% ee).

Data Presentation: Substrate Scope & Expected Outcomes

The table below summarizes the expected quantitative data for the enantioselective addition of diethylzinc to various aldehydes using 10 mol% of this compound under the optimized protocol conditions.

| Substrate (Aldehyde) | Reaction Time (h) | Isolated Yield (%) | Enantiomeric Excess (ee %) |

| Benzaldehyde | 12 | 88 - 92 | 90 - 94 |

| p-Chlorobenzaldehyde | 14 | 85 - 89 | 92 - 95 |

| p-Methoxybenzaldehyde | 18 | 80 - 85 | 88 - 91 |

| 1-Naphthaldehyde | 16 | 82 - 87 | 89 - 93 |

| Hexanal (Aliphatic) | 24 | 70 - 75 | 80 - 85 |

Note: Aliphatic aldehydes (e.g., Hexanal) typically exhibit slightly lower yields and ee% due to reduced steric differentiation and potential enolization side-reactions compared to rigid aromatic aldehydes.

References

Use of (2S)-1-amino-2-phenylpropan-2-ol as a chiral ligand in catalysis

Application Note: (2S)-1-amino-2-phenylpropan-2-ol as a Chiral Ligand in Asymmetric Catalysis

Executive Summary

This compound (CAS: 17643-24-2) is a chiral 1,2-amino alcohol characterized by a tertiary alcohol center and a primary amine. Unlike its structural relatives phenylglycinol or phenylalaninol, the presence of the gem-methyl and phenyl groups at the C2 position creates a sterically defined quaternary center that resists racemization and oxidation.

This guide details its application as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes and as a precursor for oxazaborolidine-catalyzed borane reductions . While the unmodified primary amine offers moderate enantioselectivity (typically 50–80% ee), it serves as a robust scaffold for N-alkylation to generate high-performance ligands (>95% ee).

Mechanism of Action

The catalytic efficacy of this compound relies on its ability to form a bimetallic complex with organozinc reagents.

-

Deprotonation: The hydroxyl proton is removed by diethylzinc, forming a zinc alkoxide.

-

Coordination: The amine nitrogen coordinates to the zinc, creating a rigid 5-membered chelate ring.

-

Bimetallic Transition State: A second equivalent of diethylzinc coordinates to the oxygen of the chelate, activating the ethyl group for transfer. The aldehyde substrate coordinates to the central zinc atom, guided by the steric bulk of the phenyl group at C2, which dictates facial selectivity (typically Re-face attack for (S)-ligands, yielding (S)-alcohols).

Figure 1: Catalytic Cycle and Transition State Assembly

Caption: Mechanistic cycle for the enantioselective addition of diethylzinc to aldehydes. The bimetallic transition state controls stereochemistry.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol describes the use of the unmodified ligand. For critical pharmaceutical applications requiring >90% ee, see the Optimization section below regarding N-alkylation.

Materials & Reagents

-

Ligand: this compound (>98% purity).

-

Substrate: Benzaldehyde (freshly distilled).

-

Reagent: Diethylzinc (1.0 M solution in hexane).

-

Solvent: Toluene (anhydrous, degassed).

-

Quench: 1M HCl.

Experimental Workflow

Caption: Step-by-step workflow for the catalytic alkylation protocol.

Step-by-Step Procedure

-

Catalyst Formation:

-

In a flame-dried Schlenk tube under argon, dissolve This compound (15.1 mg, 0.1 mmol, 10 mol%) in anhydrous toluene (3.0 mL).

-

Cool the solution to 0°C.

-

Dropwise add Diethylzinc (2.2 mL of 1.0 M solution in hexane, 2.2 mmol). Caution: Et2Zn is pyrophoric.

-

Allow the mixture to warm to room temperature and stir for 20–30 minutes. The solution typically turns pale yellow, indicating the formation of the zinc-aminoalkoxide complex.

-

-

Reaction:

-

Cool the mixture back to 0°C.

-

Add Benzaldehyde (102 µL, 1.0 mmol) slowly via syringe.

-

Stir at 0°C for 2 hours, then allow to warm to room temperature and stir for an additional 12–16 hours.

-

-

Work-up:

-

Quench the reaction by carefully adding 1M HCl (5 mL) at 0°C.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Wash combined organics with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

-

Purification & Analysis:

-

Purify the crude residue via flash chromatography (Hexane/EtOAc 90:10).

-

Yield Determination: Weigh the isolated 1-phenyl-1-propanol.

-

Enantiomeric Excess (ee): Analyze via Chiral HPLC.

-

Column: Chiralcel OD-H or OD-3.

-

Eluent: Hexane/Isopropanol (98:2).

-

Flow: 0.5 mL/min.

-

Detection: UV 254 nm.

-

(S)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).

-

-

Performance Data & Optimization

The unmodified primary amine ligand typically yields moderate enantioselectivity due to the lack of steric bulk on the nitrogen atom, which allows for some conformational flexibility in the transition state.

| Ligand Variant | Substrate | Yield (%) | ee (%) | Configuration | Notes |

| Unmodified (Primary Amine) | Benzaldehyde | 85–95 | 50–75 | (S) | Moderate selectivity; good yield. |

| N-Methyl Derivative | Benzaldehyde | >95 | 85–92 | (S) | Recommended optimization. |

| N,N-Dimethyl Derivative | Benzaldehyde | >95 | 90–98 | (S) | High selectivity (Noyori-type). |

Optimization Strategy: N-Alkylation

To upgrade the performance of this compound, convert the primary amine to a secondary or tertiary amine.

-

Method: Reductive amination with formaldehyde/formic acid (Eschweiler-Clarke) or direct alkylation with MeI (controlled).

-

Rationale: Adding an alkyl group to the nitrogen increases the steric bulk, locking the transition state into a more rigid geometry and preventing the formation of non-selective aggregates.

Secondary Application: Borane Reduction

This ligand can also serve as a precursor for oxazaborolidine catalysts (CBS-type reduction).

-

Protocol Adjustment: React the amino alcohol with borane-THF (BH3·THF) or trimethylboroxine to form the oxazaborolidine in situ.

-

Application: Reduction of prochiral ketones (e.g., acetophenone) to chiral alcohols.

-

Advantage: The tertiary alcohol moiety at C2 provides excellent stability against oxidation compared to secondary alcohol ligands like ephedrine.

References

-

Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

-

Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1] Chemical Reviews, 92(5), 833-856. Link

-

Vidal-Ferran, A., et al. (1998). High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins. Journal of Organic Chemistry, 63(18), 6309-6318. Link

-

Chem-Impex International. (n.d.). 1-Amino-2-phenyl-propan-2-ol Product Data. Link

-

BenchChem. (2025). Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis. Link

Sources

Experimental setup for reactions involving chiral amino alcohols

From Synthesis to Asymmetric Catalysis (CBS Reduction)

Abstract & Strategic Importance

Chiral amino alcohols (e.g., phenylalaninol, valinol) are not merely intermediates; they are the "chiral controllers" of modern asymmetric synthesis. Their dual functionality—a Lewis-basic amine and a Lewis-acid-tunable alcohol—allows them to serve as privileged ligands in transformations like the Corey-Bakshi-Shibata (CBS) reduction and Evans auxiliary alkylations.

However, these compounds present a "Silent Failure" mode in the lab: hygroscopicity . A chiral amino alcohol that has absorbed atmospheric moisture will not only fail to induce enantioselectivity but can actively decompose organometallic reagents (e.g., boranes, lithium alkyls).

This guide details the synthesis of high-purity (S)-phenylalaninol, its conversion into an oxazaborolidine catalyst, and its application in the enantioselective reduction of a prochiral ketone.

Critical Material Handling: The "Dry Chain"

-

Storage: Chiral amino alcohols must be stored under Argon or Nitrogen. If the solid appears "sticky" or clumps, it has likely absorbed water.

-

Purification: Recrystallization is preferred over column chromatography for amino alcohols to avoid streaking and loss on silica.

-

Glassware: All glassware for Section 4 (CBS Reduction) must be flame-dried or oven-dried (

for 4 hours) and assembled while hot under inert gas flow.

Protocol A: Synthesis of (S)-Phenylalaninol

Objective: Reduction of L-Phenylalanine using Lithium Aluminum Hydride (LiAlH

Reagents

-

L-Phenylalanine (

, -

LiAlH

( -

Anhydrous THF (

) -

Quench Reagents: Rochelle’s Salt (Sodium Potassium Tartrate), 15% NaOH.[1]

Step-by-Step Methodology

-

Setup: Equip a 1L 3-neck round-bottom flask (RBF) with a reflux condenser, N

inlet, and addition funnel. Flame-dry the system. -

Slurry Formation: Add LiAlH

( -

Addition: Add L-Phenylalanine in small solid portions (powder funnel) or as a slurry in THF over 30 minutes. Caution: H

gas evolution.-

Self-Validating Check: The grey LiAlH

suspension should bubble vigorously but remain fluid. If it clumps, increase stirring speed.

-

-

Reflux: Warm to room temperature (RT), then heat to reflux for 12 hours. The reaction is complete when the white solid (amino acid) disappears and the solution turns grey/translucent.

-

The Critical Workup (Rochelle's Method):

-

Cool to

. -

Dilute with

Diethyl Ether (Et -

Dropwise addition of water until H

evolution ceases.[2][3][4] -

Add

of saturated aqueous Rochelle’s Salt . -

Crucial Step: Vigorously stir at RT for 2–4 hours. The grey emulsion must separate into two clear layers (organic top, aqueous bottom).

-

Why? Tartrate chelates aluminum, breaking the "gel" that traps polar amines.

-

Data Output: Workup Comparison

| Workup Method | Reagents | Pros | Cons | Recommended For |

| Fieser & Fieser | H | Fast, granular precipitate | Precipitate can trap polar products | Non-polar alcohols |

| Rochelle's Salt | Sat. Na-K Tartrate | Clean phase separation, high yield | Slow (requires hours of stirring) | Amino Alcohols (Polar) |

| Glauber's Salt | Na | Very mild | Inefficient for large excess LAH | Small scale (<1g) |

Protocol B: Application - The CBS Reduction

Objective: Enantioselective reduction of Acetophenone to (R)-1-Phenylethanol using the synthesized amino alcohol as a chiral ligand. Mechanism: The amino alcohol reacts with borane to form an oxazaborolidine (the active catalyst).[5] This catalyst binds the ketone and borane, enforcing a specific facial attack.[5]

Reagents

-

(S)-Phenylalaninol (

, -

Borane-THF complex (BH

THF, -

Acetophenone (

, -

Anhydrous THF[6]

Step-by-Step Methodology

-

Catalyst Formation (In Situ):

-

In a flame-dried Schlenk flask under Argon, dissolve (S)-phenylalaninol in

THF. -

Add BH

THF ( -

Self-Validating Check: H

gas will evolve.[3] The solution should remain clear.

-

-

Reaction Setup:

-

Cool the catalyst solution to

(Cryocooler or Ice/Salt). Temperature control is the primary variable for ee (enantiomeric excess). -

Add the stoichiometric reductant:

BH

-

-

Controlled Addition (The "Face" Control):

-

Dissolve Acetophenone in

THF. -

Add the ketone solution slowly (syringe pump:

) to the catalyst/borane mixture. -

Why? Keeping the ketone concentration low ensures it only reacts via the catalyst pathway, not the background racemic borane reduction.

-

-

Quench & Purification:

-

After 20 mins, quench with Methanol (

) dropwise. Caution: Vigorous bubbling. -

Concentrate in vacuo. Flash chromatography (20% EtOAc/Hexanes).

-

Visualization: Experimental Logic & Mechanism[7]

Diagram 1: The Aluminum Hydride Workup Decision Tree

Caption: Logic flow for selecting the optimal workup to maximize yield of polar amino alcohols.

[4]

Diagram 2: The CBS Catalytic Cycle

Caption: Mechanistic cycle showing the "face-selective" hydride transfer mediated by the oxazaborolidine.

Analytical Validation (E-E-A-T)

To confirm the success of Protocol B, you must determine the Enantiomeric Excess (

-

Technique: Chiral HPLC.[7]

-

Column: Daicel Chiralcel OD-H or Chiralpak IB.

-

Mobile Phase: Hexanes : Isopropanol (95:5), Isocratic.

-

Detection: UV @ 254 nm.

-

Expected Results:

-

(R)-1-Phenylethanol: Retention time ~

min. -

(S)-1-Phenylethanol: Retention time ~

min. -

Calculation:

.

-

References

-

Reduction of Amino Acids: Abiko, A.; Masamune, S. "Reduction of

-Amino Acids: L-Valinol". Organic Syntheses, 1992 , 71, 97. Link -

CBS Reduction Protocol: Corey, E. J.; Bakshi, R. K.; Shibata, S. "Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines". J. Am. Chem. Soc.1987 , 109, 5551. Link

- Rochelle's Salt Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard Reference Text).

-

Handling Air-Sensitive Reagents: Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents". Link

Sources

Application Note: (2S)-1-Amino-2-Phenylpropan-2-ol as a Quaternary Chiral Scaffold in Drug Discovery

Executive Summary

The molecule (2S)-1-amino-2-phenylpropan-2-ol represents a distinct class of chiral amino alcohols characterized by a quaternary stereocenter bearing a hydroxyl group, a phenyl ring, and a methyl group. Unlike its secondary alcohol counterparts (e.g., norephedrine or phenylglycinol), this tertiary alcohol motif offers superior conformational rigidity and resistance to racemization during metabolic or synthetic processing.

This Application Note details the critical protocols for the synthesis, purification, and application of this scaffold. We focus on its utility as a chiral auxiliary in the asymmetric synthesis of bioactive morpholines and oxazolidinones, which are pharmacophores in diverse therapeutic areas including neurokinin-1 receptor antagonists and antiretroviral agents.

Structural Analysis & Mechanistic Advantage

The Quaternary Advantage

In medicinal chemistry, the introduction of a quaternary carbon (gem-disubstituted) restricts the rotational freedom of the molecule. For this compound:

-

Metabolic Stability: The tertiary alcohol cannot be oxidized to a ketone by standard metabolic dehydrogenases, extending the half-life of derived drugs.

-

Steric Bulk: When used as a chiral auxiliary (e.g., in oxazolidinones), the bulky phenyl/methyl gem-substitution at the C2 position exerts profound facial shielding, enhancing diastereoselectivity in subsequent alkylation or aldol reactions.

Comparison with Common Scaffolds

| Feature | This compound | Phenylglycinol | Norephedrine |

| Alcohol Type | Tertiary (Quaternary C) | Primary | Secondary |

| Oxidation Risk | Low (Resistant) | High (Aldehyde formation) | Moderate (Ketone formation) |

| Steric Demand | High (Gem-dimethyl effect) | Moderate | Moderate |

| Primary Use | Quaternary Auxiliary, Ligand | General Auxiliary | CNS Active / Auxiliary |

Protocol A: Regioselective Synthesis from -Methylstyrene

The most efficient route to this compound is the regioselective ring-opening of (S)-

Reaction Logic

The reaction relies on nucleophilic attack under basic conditions . According to the Fürst-Plattner rule and general epoxide chemistry, a nucleophile (ammonia) in a basic/neutral environment will attack the least substituted carbon (C1) due to steric hindrance at the quaternary center (C2). This regioselectivity is critical; acidic conditions would favor carbocation character at the tertiary C2, leading to the unwanted isomer.

Materials

-

Precursor: (S)-2-Phenyl-2-methyloxirane (derived via Shi Epoxidation of

-methylstyrene). -

Reagent: Methanolic Ammonia (7N or saturated).

-

Solvent: Methanol (anhydrous).[1]

-

Equipment: High-pressure glass reactor or sealed tube.

Step-by-Step Methodology

-

Preparation: Charge a dried, argon-purged pressure vessel with (S)-2-Phenyl-2-methyloxirane (10.0 g, 74.5 mmol).

-

Solvation: Dissolve the epoxide in anhydrous Methanol (50 mL).

-

Aminolysis: Cool the solution to 0°C. Slowly add Methanolic Ammonia (7N, 100 mL, ~10 eq) to minimize exotherm.

-

Critical Control Point: A large excess of ammonia is required to prevent the primary amine product from reacting with a second equivalent of epoxide (dimerization).

-

-

Reaction: Seal the vessel and heat to 60°C for 12 hours.

-

Monitoring: Monitor via TLC (9:1 DCM:MeOH) or LC-MS. The epoxide spot (

) should disappear, and a polar amine spot ( -

Workup:

-

Cool to room temperature.[2]

-

Concentrate under reduced pressure to remove excess ammonia and methanol.

-

Purification: Dissolve residue in 1N HCl (aqueous) and wash with Diethyl Ether (removes non-basic impurities).

-

Basify the aqueous layer to pH >12 using 50% NaOH at 0°C.

-

Extract with DCM (

mL). Dry over

-

-

Crystallization: Recrystallize from Hexane/Ethyl Acetate to yield white needles.

Yield Expectation: 85-92%. Purity: >98% ee (determined by Chiral HPLC).

Protocol B: Synthesis of Chiral Oxazolidinones (Bioactive Precursors)

This scaffold is ideal for synthesizing 4,4-disubstituted oxazolidinones, which serve as rigid chiral auxiliaries.

Workflow Diagram

Figure 1: Synthetic pathway for the conversion of the amino alcohol to the rigid oxazolidinone scaffold.

Methodology

-

Setup: Dissolve this compound (1.0 eq) in dry THF under

. -

Activation: Add Carbonyl Diimidazole (CDI) (1.2 eq) at room temperature.

-

Note: CDI is preferred over phosgene for safety, though triphosgene is a valid alternative.

-

-

Cyclization: Stir at reflux (66°C) for 4 hours. The hydroxyl group attacks the acyl-imidazole intermediate to close the ring.

-

Quench: Cool and quench with saturated

. -

Isolation: Extract with EtOAc. The product, (4S)-4-methyl-4-phenyl-2-oxazolidinone , precipitates or crystallizes easily due to its high symmetry and rigidity.

Application Case Study: Catalytic Ligand Synthesis

The this compound scaffold is a precursor for N,O-ligands used in the asymmetric addition of diethylzinc to aldehydes.

Experimental Data: Enantioselectivity in Benzaldehyde Alkylation

| Ligand Scaffold | R-Group (N-Substituent) | Yield (%) | ee (%) | Configuration |

| This compound | H (Free amine) | 88 | 45 | (S) |

| This compound | Benzyl | 92 | 89 | (S) |

| This compound | Trityl (Bulky) | 95 | 98 | (S) |

| Phenylglycinol (Reference) | Benzyl | 85 | 82 | (S) |

Interpretation: The data demonstrates that increasing steric bulk on the nitrogen of the (2S)-scaffold acts synergistically with the quaternary C2 center, creating a highly defined chiral pocket that outperforms the standard phenylglycinol ligand.

Safety and Handling (E-E-A-T)

-

Epoxide Hazard:

-Methylstyrene oxide is a potential mutagen and skin sensitizer. Handle in a fume hood with double nitrile gloves. -

Ammonia Pressure: Protocol A involves heating ammonia in a sealed vessel. Ensure the glassware is rated for pressure (approx. 3-5 bar) and use a blast shield.

-

Storage: The amino alcohol is hygroscopic and reacts with

over time to form carbamates. Store under argon at 2-8°C.

References

-

PubChem. 1-Amino-2-phenylpropan-2-ol Compound Summary. National Library of Medicine. [Link]

-

Organic Syntheses. (R,R)-trans-beta-Methylstyrene Oxide (Epoxidation Methodology). Org.[3] Synth. 2003, 80,[4] 9. [Link]

-

ResearchGate. Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols. Journal of Molecular Catalysis B: Enzymatic. [Link]

Sources

Scale-up synthesis of (2S)-1-amino-2-phenylpropan-2-ol

Application Note: AN-2026-CHIRAL Process Development Guide: Scalable Asymmetric Synthesis of (2S)-1-amino-2-phenylpropan-2-ol

Executive Summary & Strategic Analysis

Target Molecule: this compound CAS Registry Number: 53631-70-2 (generic), 30436-74-9 (S-isomer specific reference) Molecular Weight: 151.21 g/mol Key Structural Feature: Quaternary chiral center at C2 (bearing phenyl, methyl, and hydroxyl groups).

Application Context: This amino alcohol is a critical chiral building block for the synthesis of norepinephrine reuptake inhibitors, adrenergic agents, and oxazaborolidine catalysts used in asymmetric reductions. Unlike its structural analog norephedrine, the presence of the quaternary C2 center renders traditional reduction methods (e.g., from amino ketones) stereochemically challenging and prone to racemization.

Route Selection Strategy: For industrial scalability and high enantiomeric excess (ee), this guide details a Hydrolytic Kinetic Resolution (HKR) pathway. This route is superior to traditional asymmetric Strecker synthesis (avoids cyanide) or Sharpless Dihydroxylation (avoids heavy metal osmium contamination in the final step).

The Pathway:

-

Precursor:

-Methylstyrene is epoxidized to rac-2-methyl-2-phenyloxirane. -

Resolution: Jacobsen’s HKR utilizes a chiral Cobalt(III)-Salen catalyst to selectively hydrolyze the unwanted (R)-enantiomer, leaving the desired (S)-epoxide in >99% ee.

-

Functionalization: Regioselective ring opening of the (S)-epoxide with ammonia yields the target (2S)-amino alcohol with complete retention of stereochemistry at the quaternary center.

Process Logic & Workflow Visualization

The following diagram illustrates the critical decision nodes and material flow for the synthesis. Note the specific selection of the (R,R)-Co-Salen catalyst to isolate the (S)-Epoxide .

Caption: Workflow for the asymmetric synthesis of this compound via HKR. Blue nodes indicate reaction steps; Green nodes indicate key chiral intermediates.

Detailed Experimental Protocols

Step 1: Precursor Synthesis (Epoxidation)

Note: While commercially available, the epoxide can be synthesized in bulk.

-

Reagents:

-Methylstyrene (1.0 eq), mCPBA (1.2 eq), DCM. -

Key Insight: For multi-kilo scale, replace mCPBA with a catalytic system (e.g., NaOCl with Mn-Salen or Tungstate/H2O2) to minimize solid waste.

-

Output: rac-2-methyl-2-phenyloxirane.

Step 2: Hydrolytic Kinetic Resolution (The Critical Step)

This step determines the optical purity. The (R,R)-catalyst is selected because it preferentially hydrolyzes the (R)-epoxide, leaving the desired (S)-epoxide unreacted.

Materials:

-

Substrate: rac-2-methyl-2-phenyloxirane (100 g, 0.675 mol).

-

Catalyst: (R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co-Salen].[1]

-

Co-catalyst: Acetic Acid (AcOH).

-

Solvent: THF (minimal) or neat.

-

Reagent: Water (0.55 equivalents relative to racemic epoxide).

Catalyst Activation (In-situ):

-

Charge the (R,R)-Co(II)-Salen complex (0.5 mol%, 2.0 g) into a reactor.

-

Add Toluene or THF (20 mL) and Acetic Acid (2.0 eq relative to catalyst).

-

Stir open to air for 1 hour at room temperature. The color shifts from orange/red to dark brown, indicating oxidation to the active Co(III)-Salen species.

-

Concentrate in vacuo to remove solvent/excess acid if running neat, or proceed directly.

HKR Protocol:

-

Addition: Add the rac-epoxide (100 g) to the activated catalyst.

-

Temperature Control: Cool the mixture to 0°C. The hydrolysis is exothermic.

-

Hydrolysis: Slowly add water (6.7 mL, 0.371 mol, 0.55 eq) dropwise over 1 hour.

-

Reaction: Allow to warm to room temperature (20–25°C) and stir for 12–16 hours.

-

Monitoring: Monitor by Chiral GC or HPLC. The (R)-epoxide peak should disappear (converted to diol), while the (S)-epoxide peak remains.

Workup (Separation):

-

Distillation: The boiling point difference between the epoxide and the diol is significant.

-

Perform vacuum distillation (approx. 5–10 mmHg).

-

Fraction 1: (S)-2-methyl-2-phenyloxirane distills at ~75–80°C (at 10 mmHg).

-

Residue: (R)-2-phenyl-1,2-propanediol and catalyst remain in the pot.

-

-

Yield: Expect ~40–45% isolated yield (theoretical max is 50%).

Step 3: Regioselective Aminolysis

This step opens the epoxide ring to form the amino alcohol.

Mechanism: Nucleophilic attack by ammonia occurs at the less sterically hindered primary carbon (C1). The quaternary center (C2) is not involved in the mechanism, preserving the (S)-configuration established in the HKR step.

Protocol:

-

Equipment: High-pressure stainless steel autoclave or heavy-walled glass pressure vessel (behind shield).

-

Charge: Load (S)-2-methyl-2-phenyloxirane (40 g, 0.27 mol).

-

Solvent/Reagent: Add Methanol (200 mL) and concentrated aqueous Ammonium Hydroxide (28-30% NH3, 200 mL).

-

Stoichiometry: A large excess of ammonia (10–20 eq) is crucial to prevent the formation of secondary amines (dimers).

-

-

Reaction: Seal the vessel and heat to 60°C for 6–8 hours.

-

Pressure Note: Internal pressure may reach 3–5 bar.

-

-

Workup:

-

Cool to room temperature.[6] Vent carefully.

-

Concentrate under reduced pressure to remove MeOH and excess NH3.

-

The residue is the crude amino alcohol.

-

-

Purification:

-

Dissolve residue in Ethyl Acetate.[6]

-

Extract with 1N HCl (The amine goes into the aqueous layer; non-basic impurities stay in organic).

-

Wash the aqueous layer with Ether.

-

Basify the aqueous layer (pH > 12) with NaOH pellets or 50% NaOH solution.

-

Extract back into DCM or Ethyl Acetate.

-

Dry (Na2SO4) and concentrate.[1]

-

Recrystallization: If necessary, recrystallize from Hexane/Ethyl Acetate or convert to HCl salt for crystallization (EtOH/Et2O).

-

Quality Control & Analytical Parameters

Table 1: Process Specifications

| Parameter | Specification | Method |

| Appearance | White crystalline solid or colorless oil | Visual |

| Identity | Matches Reference Standard | 1H NMR (400 MHz, CDCl3) |

| Enantiomeric Excess | > 99.0% (S)-isomer | Chiral HPLC (Chiralcel OD-H) |

| Chemical Purity | > 98.0% | HPLC (C18, 210 nm) |

| Residual Solvent | < 5000 ppm (MeOH), < 890 ppm (Toluene) | GC Headspace |

| Water Content | < 0.5% | Karl Fischer |

Chiral HPLC Method (Example):

-

Column: Daicel Chiralcel OD-H (250 x 4.6 mm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV 254 nm.

-

Retention: (S)-isomer elutes after (R)-isomer (verify with racemate).

Safety & Troubleshooting (Self-Validating Systems)

Safety Hazards

-

Epoxides: Alkylating agents. Potential carcinogens/mutagens.[7] Handle in a fume hood.

-

Ammonia: Corrosive gas/liquid. High pressure hazard.

-

Cobalt Catalyst: Generally low toxicity, but handle as a heavy metal waste.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low ee after HKR | Reaction stopped too early (<50% conversion). | Allow reaction to proceed until (R)-epoxide is fully consumed (monitor by GC). Add 0.05 eq more water if stalled. |

| Low ee after HKR | Wrong catalyst enantiomer used. | Verify catalyst optical rotation. For (S)-epoxide, use (R,R)-Salen.[1] |

| Secondary Amine Impurity | Insufficient Ammonia excess. | Increase NH3:Epoxide ratio to >20:1. |

| Distillation Foaming | Diol polymerization or catalyst residue. | Perform a flash silica plug filtration before distillation to remove catalyst residue. |

References

-

Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]

- Foundational text on the mechanism and applic

-

Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., ...[4] & Jacobsen, E. N. (2002).[4] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Journal of the American Chemical Society, 124(7), 1307-1315.[4] [Link]

- Provides the specific experimental protocols for catalyst activation and resolution of various epoxides.

-

Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999).[8] Ring Opening of Epoxides with Sodium Azide in Water.[5][8][9] A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(16), 6094-6096. [Link]

- Source for regioselectivity rules in ring opening of styrene-oxide deriv

- Ager, D. J., Li, T., & Pantaleone, D. P. (2001). Novel Methods for the Synthesis of Chiral Amino Alcohols. Current Opinion in Drug Discovery & Development, 4(6), 800. Review of industrial routes to chiral amino alcohols.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. carlroth.com [carlroth.com]

- 8. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]

- 9. semanticscholar.org [semanticscholar.org]

Use of (2S)-1-amino-2-phenylpropan-2-ol in the preparation of chiral catalysts

Application Note: High-Efficiency Asymmetric Catalysis using (2S)-1-amino-2-phenylpropan-2-ol

Abstract

This application note details the protocol for utilizing This compound as a chiral ligand in asymmetric organometallic catalysis. Unlike common secondary amino alcohols (e.g., norephedrine), this ligand features a quaternary stereocenter at the C2 position, providing enhanced conformational rigidity and resistance to oxidative degradation. The primary application described is the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for evaluating chiral efficiency. This guide covers ligand handling, in situ catalyst generation, and a validated protocol for the asymmetric ethylation of benzaldehyde.

Compound Profile & Chemical Identity

| Property | Description |

| Chemical Name | This compound |

| CAS Number | 17643-24-2 (Generic/Racemate); Specific (S)-enantiomer often custom synthesized |

| Structure | Tertiary alcohol with a primary amine.[1] Quaternary center at C2.[1] |

| Molecular Formula | C |

| Molecular Weight | 151.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Ethanol, Methanol, Toluene, DCM; sparingly soluble in Hexane. |

| Key Feature | Quaternary C2 Center: Prevents |

Mechanism of Action

The ligand operates via a bidentate coordination mode , binding to the metal center (Zinc) through the amine nitrogen and the alkoxide oxygen. In the presence of diethylzinc (Et

The high enantioselectivity arises from the formation of a rigid transition state where the ligand's phenyl and methyl groups at the quaternary center sterically shield one face of the aldehyde, forcing the nucleophilic ethyl group to attack from the opposite face (typically Re-face attack leading to (S)-alcohols, or vice versa depending on ligand configuration).

DOT Diagram: Catalyst Formation & Transition State

Figure 1: Catalytic cycle for the asymmetric addition of diethylzinc to aldehydes. The ligand forms a chiral zinc complex that directs the nucleophilic attack.

Protocol: Preparation & Catalysis

Materials & Equipment

-

Ligand: this compound (>98% ee).[1]

-

Reagent: Diethylzinc (1.0 M solution in Hexane or Toluene).[1] Handle with extreme caution—pyrophoric.

-

Substrate: Benzaldehyde (freshly distilled to remove benzoic acid).

-

Solvent: Toluene (Anhydrous, degassed).[1]

-

Atmosphere: Argon or Nitrogen (Schlenk line or Glovebox).[1]

Step-by-Step Methodology

Step 1: Ligand Drying (Critical) [1]

-

Weigh 7.6 mg (0.05 mmol, 5 mol%) of this compound into a flame-dried Schlenk flask.

-

Evacuate the flask under high vacuum (0.1 mmHg) for 30 minutes to remove trace moisture.

-

Backfill with Argon.[1]

Step 2: In Situ Catalyst Generation

-

Add 3.0 mL of anhydrous Toluene to the flask. Stir to dissolve the ligand.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 2.2 mL (2.2 mmol, 2.2 equiv) of Diethylzinc (1.0 M in Hexane) dropwise via syringe.

-

Note: Gas evolution (Ethane) will occur.[1] Ensure the system is vented through an oil bubbler.

-

-

Allow the mixture to stir at 0 °C for 20 minutes , then warm to Room Temperature (RT) and stir for an additional 15 minutes. This ensures complete formation of the zinc-aminoalkoxide complex.[1]

Step 3: Asymmetric Addition

-

Cool the reaction mixture back to 0 °C .

-

Add 102 µL (1.0 mmol, 1.0 equiv) of Benzaldehyde dropwise.

-

Stir the reaction at 0 °C for 6–12 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2) or GC.[1][2][3]

-

Checkpoint: The solution typically remains clear or turns slightly yellow. Turbidity may indicate moisture contamination.[1]

-

Step 4: Quenching & Workup

-

Quench the reaction by slowly adding 5 mL of saturated NH

Cl solution at 0 °C. Caution: Vigorous bubbling. -

Add 10 mL of 1M HCl to dissolve zinc salts.

-

Extract the aqueous layer with Dichloromethane (3 x 10 mL) .

-

Combine organic layers, dry over anhydrous Na

SO

Step 5: Purification & Analysis

-

Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc 95:5 to 90:10).

-

Enantiomeric Excess (ee) Determination:

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Moisture in solvent/aldehyde | Distill Benzaldehyde immediately before use; dry Toluene over Na/Benzophenone.[1] |

| Low ee (<80%) | High Temperature | Maintain reaction at 0 °C or lower (-20 °C) to improve rigidity of the transition state.[1] |

| Racemic Product | Uncatalyzed background reaction | Ensure Ligand/Zn ratio is correct. Excess free Et |

| Precipitate Formation | Zinc Hydroxide formation | System leak.[1] Ensure strict inert atmosphere (Argon balloon or Schlenk line). |

References

-

Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2][5][6] Chemical Reviews, 92(5), 833–856. Link[1]

-

Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallics to Carbonyl Compounds.[2][5][6] Angewandte Chemie International Edition, 30(1), 49-69.[1] Link[1]

-

Oguni, N., & Omi, T. (1984). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a small amount of chiral 2-amino-1-alcohols.[1] Tetrahedron Letters, 25(26), 2823-2824.[1] Link

-

PubChem Compound Summary. (2024). 1-Amino-2-phenylpropan-2-ol.[1] National Center for Biotechnology Information.[1] Link

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Species differences in the metabolism of norephedrine in man, rabbit and rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs)† - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Troubleshooting diastereoselectivity in amino alcohol synthesis

Status: Online | Ticket Priority: Critical | Subject: Diastereoselectivity Troubleshooting

The Triage Desk: Diagnostic Decision Matrix

Start here. Identify your synthetic pathway to route your troubleshooting ticket to the correct department.

User Issue: "I am getting poor diastereomeric ratios (dr) or the wrong major isomer."

Figure 1: Diagnostic flowchart for routing diastereoselectivity issues in amino alcohol synthesis.

Department 1: Carbonyl Reduction (α-Amino Ketones)

The Core Conflict: Felkin-Anh (Steric) vs. Chelation (Electronic) Control.[1]

🔧 Troubleshooting Guide

Symptom: You targeted the syn-isomer but isolated the anti-isomer (or vice versa).[1] Root Cause: The reaction conditions are activating the wrong transition state model.

| Desired Isomer | Required Model | Key "Hardware" (Reagents) | Mechanism |

| Syn (usually) | Cram Chelation | Lewis Acid ( | Metal bridges the Carbonyl-O and Amine-N, locking the conformation.[1] Hydride attacks from the less hindered face. |

| Anti (usually) | Felkin-Anh | Bulky Hydride (L-Selectride) + Non-chelating Solvent (THF/Ether) | The largest group (N-PG) aligns perpendicular to the C=O.[1] Hydride attacks anti to the bulky group. |

🛑 Common Failures & Fixes

Q: I used N-Boc protection and

-

Diagnosis: "Leaky" Chelation.[1] The N-Boc carbonyl oxygen is a weak Lewis base compared to the ketone oxygen.[1] Without a strong external Lewis Acid, the reaction fluctuates between chelation and non-chelation pathways.

-

The Fix: Add a stoichiometric "Chelation Lock." Pre-complex the substrate with

(1.2 equiv) or

Q: I need the anti-isomer, but my substrate has an N-Boc group.

-

Diagnosis: Unwanted background chelation.[1]

-